N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 3-thiophenecarboxaldehyde to form the intermediate 3-(thiophen-3-yl)pyrazine.
Sulfonamide Formation: The intermediate is then reacted with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the sulfonamide and benzofuran structures.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused with a quinoline structure, differing from the benzofuran and sulfonamide groups.
Uniqueness
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a pyrazine ring with thiophene, benzofuran, and sulfonamide groups. This unique structure imparts distinct electronic properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJNFUVROVVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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